Corchoionoside A
Description
Corchoionoside A is a megastigmane glycoside, a class of C13 isoprenoid derivatives characterized by a bicyclic skeleton. It was first isolated from the leaves of Corchorus olitorius L. (Tiliaceae) and later identified in Campanula pelviformis (Campanulaceae), marking its first occurrence in the Campanula genus . Megastigmanes are rare in nature, often associated with anti-inflammatory, antioxidant, and neuroprotective properties.
Structure
3D Structure
Properties
Molecular Formula |
C19H32O8 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1R,3S,6S)-6-[(E,3S)-3-hydroxybut-1-enyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C19H32O8/c1-10(21)5-6-19-17(2,3)7-11(8-18(19,4)27-19)25-16-15(24)14(23)13(22)12(9-20)26-16/h5-6,10-16,20-24H,7-9H2,1-4H3/b6-5+/t10-,11-,12+,13+,14-,15+,16+,18+,19-/m0/s1 |
InChI Key |
SMBCGBWABYMHIN-DBCWZAFBSA-N |
Isomeric SMILES |
C[C@@H](/C=C/[C@]12[C@](O1)(C[C@H](CC2(C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)O |
Canonical SMILES |
CC(C=CC12C(CC(CC1(O2)C)OC3C(C(C(C(O3)CO)O)O)O)(C)C)O |
Synonyms |
3-O-beta-D-glucopyranosyl-5,6-epoxy-9-hydroxyionol corchoionoside A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Corchoionoside A belongs to a small group of structurally related megastigmane glycosides, including Corchoionoside B and Corchoionoside C. Below is a comparative analysis of their structural features, natural sources, and bioactivities:
Table 1: Comparative Overview of this compound, B, and C
Structural and Functional Insights
Glycosylation Patterns: Corchoionoside C is distinguished by a β-glucose moiety at C-6′, with a sulfate ester derivative reported in Tinospora sinensis . This modification enhances its polarity and may influence receptor binding in antihistamine activity. In contrast, the glycosylation site and sugar composition of this compound remain uncharacterized in the literature reviewed. Corchoionoside B’s structure is less defined, though its detection in post-processed blueberries suggests sensitivity to enzymatic or thermal degradation .
Bioactivity Profile: Antihistamine Activity: Both this compound and C inhibit histamine release, but only Corchoionoside C has been mechanistically linked to specific stereochemical configurations (e.g., (6S,9S)-roseoside) . Ecological Roles: Corchoionoside C inhibits shoot elongation in Lactuca sativa, suggesting allelopathic properties absent in A and B .
Natural Distribution: this compound is restricted to Corchorus and Campanula, while Corchoionoside C has a broader distribution across plant families (e.g., Cucurbitaceae, Menispermaceae) . This may reflect evolutionary divergence in megastigmane biosynthesis pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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